4-Amino-3,5-diiodobenzoic acid
Overview
Description
4-Amino-3,5-diiodobenzoic acid is an aromatic compound with the molecular formula C7H5I2NO2 and a molecular weight of 388.93 g/mol It is a derivative of benzoic acid, characterized by the presence of two iodine atoms at the 3 and 5 positions and an amino group at the 4 position
Scientific Research Applications
4-Amino-3,5-diiodobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Safety and Hazards
Preparation Methods
The synthesis of 4-Amino-3,5-diiodobenzoic acid typically involves an alkali-catalyzed addition amination reaction at the ortho position of benzoic acid, followed by acid-base neutralization . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
4-Amino-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, utilizing the iodine atoms as functional sites.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, leading to different derivatives. Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for modifying the amino group. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-diiodobenzoic acid involves its ability to form linkages through nucleophile-electrophile coupling, facilitated by the carboxylic acid and amine functionalities . The iodine atoms serve as functional sites for cross-coupling transformations, allowing the compound to participate in various chemical reactions. These properties make it a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
4-Amino-3,5-diiodobenzoic acid can be compared with other similar compounds, such as:
4-Amino-3,5-dichlorobenzoic acid: Similar structure but with chlorine atoms instead of iodine, leading to different reactivity and applications.
4-Aminobenzoic acid: Lacks the halogen atoms, making it less reactive in certain coupling reactions.
2-Iodo-4-methylbenzoic acid: Contains a single iodine atom and a methyl group, offering different chemical properties and uses. The uniqueness of this compound lies in its dual iodine substitution, which enhances its reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
4-amino-3,5-diiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTVPMWCUMEVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175449 | |
Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2122-61-4 | |
Record name | 4-Amino-3,5-diiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2122-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,5-diiodobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,5-diiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Amino-3,5-diiodobenzoic acid contribute to the formation of coordination polymers?
A1: this compound acts as a versatile building block in the construction of coordination polymers. The presence of both carboxylic acid and amine groups within its structure allows it to act as a bridging ligand, coordinating to metal centers through multiple points. [] This bridging ability, coupled with the potential for hydrogen and halogen bonding interactions, facilitates the assembly of intricate network structures within the coordination polymers. [] The research highlights the significance of these intermolecular forces, specifically hydrogen and iodine bonding, in stabilizing the final two-dimensional grid-like structure of the coordination polymer. []
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